N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide
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Description
“N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H10N2O4S . It is a derivative of thiophene-2-carboxamide . The compound is related to other thiophene-based amides, which are known to possess a wide variety of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide” consists of a thiophene ring attached to a carboxamide group and a nitrophenoxy group . The exact 3D structure can be computed and viewed using appropriate software .Physical And Chemical Properties Analysis
“N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide” is a solid at room temperature . Its molecular weight is 278.28 . More detailed physical and chemical properties would require experimental determination or computational prediction.Future Directions
The future directions for research on “N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide” could involve exploring its potential biological activities, given the known activities of related thiophene-based amides . Additionally, further studies could investigate its synthesis, physical and chemical properties, and safety profile in more detail.
properties
IUPAC Name |
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-13-12(15)11-10(6-7-19-11)18-9-5-3-2-4-8(9)14(16)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFOHXHGYVZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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